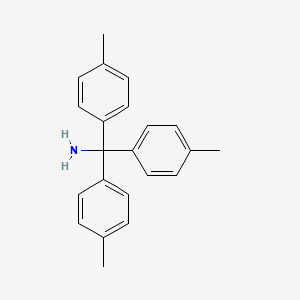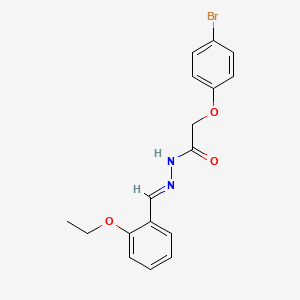
2-Methoxyethyl 4-((3,4,5-trimethoxybenzoyl)amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-((3,4,5-trimetoxibenzoil)amino)benzoato de 2-metoxietilo es un compuesto orgánico con la fórmula molecular C20H23NO7 y un peso molecular de 389.409 g/mol Este compuesto es conocido por su estructura única, que incluye un grupo metoxietilo y un grupo trimetoxibenzoil unidos a un núcleo benzoato
Métodos De Preparación
La síntesis del 4-((3,4,5-trimetoxibenzoil)amino)benzoato de 2-metoxietilo típicamente implica la reacción de ácido 4-aminobenzoico con cloruro de 3,4,5-trimetoxibenzoilo en presencia de una base como la trietilamina. El intermedio resultante se hace reaccionar entonces con 2-metoxietanol en condiciones ácidas para obtener el producto final . Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala, incluyendo el uso de reactores automatizados y sistemas de flujo continuo para mejorar la eficiencia y el rendimiento.
Análisis De Reacciones Químicas
El 4-((3,4,5-trimetoxibenzoil)amino)benzoato de 2-metoxietilo puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de ácidos carboxílicos u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio, dando lugar a la formación de alcoholes o aminas.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir, especialmente en el grupo metoxietilo, utilizando reactivos como el hidruro de sodio o el terc-butóxido de potasio.
Aplicaciones Científicas De Investigación
El 4-((3,4,5-trimetoxibenzoil)amino)benzoato de 2-metoxietilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica, permitiendo la creación de moléculas más complejas para la investigación y el desarrollo.
Biología: Este compuesto puede utilizarse en estudios que involucran la inhibición de enzimas, la unión a proteínas y otros procesos bioquímicos.
Industria: Puede utilizarse en la producción de productos químicos especiales, polímeros y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción del 4-((3,4,5-trimetoxibenzoil)amino)benzoato de 2-metoxietilo implica su interacción con dianas moleculares específicas, como enzimas o receptores. El grupo trimetoxibenzoil puede interactuar con los sitios activos de las enzimas, inhibiendo potencialmente su actividad. El grupo metoxietilo puede mejorar la solubilidad y la biodisponibilidad del compuesto, facilitando su interacción con dianas biológicas .
Comparación Con Compuestos Similares
El 4-((3,4,5-trimetoxibenzoil)amino)benzoato de 2-metoxietilo puede compararse con otros compuestos similares, como:
3,4,5-trimetoxibenzoato de metilo: Este compuesto tiene un grupo trimetoxibenzoil similar, pero difiere en el grupo éster, lo que puede afectar su reactividad y aplicaciones.
4-Bromo-2-((3,4,5-trimetoxibenzoil)amino)benzoato: La presencia de un átomo de bromo puede alterar significativamente la reactividad del compuesto y sus interacciones con dianas biológicas.
Propiedades
Fórmula molecular |
C20H23NO7 |
|---|---|
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
2-methoxyethyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C20H23NO7/c1-24-9-10-28-20(23)13-5-7-15(8-6-13)21-19(22)14-11-16(25-2)18(27-4)17(12-14)26-3/h5-8,11-12H,9-10H2,1-4H3,(H,21,22) |
Clave InChI |
AHAUXXCBCURTIY-UHFFFAOYSA-N |
SMILES canónico |
COCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B11977852.png)

![(2E)-6-benzyl-2-[4-(pentyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11977866.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11977868.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11977872.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11977879.png)
![diisopropyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11977884.png)
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B11977886.png)
![11-(1-naphthylamino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11977889.png)




![(5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977922.png)
